![molecular formula C18H17ClN6O B5200620 3-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5200620.png)
3-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
The compound “3-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine”, related compounds have been synthesized for various purposes . For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine” (also known as F2318-0032):
Antibacterial Activity
This compound has shown potential as an antibacterial agent. Research indicates that derivatives of piperazine and pyridazine exhibit significant antibacterial properties. These compounds can inhibit the growth of various bacterial strains, making them promising candidates for developing new antibiotics .
Antifungal Applications
The compound has also been explored for its antifungal properties. Studies have synthesized similar compounds and tested their efficacy against fungal pathogens. The results suggest that these derivatives can be effective in treating fungal infections, providing an alternative to existing antifungal medications .
Antitubercular Agents
One of the notable applications of this compound is in the development of antitubercular agents. The structure of F2318-0032 allows it to interact with Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This interaction can inhibit the growth of the bacterium, making it a potential candidate for new TB treatments .
Antiviral Properties
Research has also explored the antiviral potential of this compound. Piperazine derivatives are known for their antiviral activities, and F2318-0032 is no exception. It has shown promise in inhibiting the replication of certain viruses, which could lead to the development of new antiviral drugs .
Antipsychotic Applications
The compound’s structure suggests potential use in antipsychotic medications. Piperazine derivatives are commonly used in the treatment of psychiatric disorders due to their ability to modulate neurotransmitter activity in the brain. F2318-0032 could be investigated further for its efficacy in treating conditions like schizophrenia and bipolar disorder .
Anti-inflammatory Effects
Another significant application is in the field of anti-inflammatory drugs. The compound’s ability to inhibit certain enzymes and pathways involved in inflammation makes it a potential candidate for developing new anti-inflammatory medications. This could be beneficial in treating chronic inflammatory diseases such as arthritis .
Cancer Research
F2318-0032 has also been studied for its potential in cancer treatment. The compound’s ability to interfere with cell proliferation and induce apoptosis (programmed cell death) in cancer cells makes it a promising candidate for anticancer drugs. Further research could explore its efficacy against various types of cancer .
Neuroprotective Agents
Lastly, the compound has potential neuroprotective properties. Research suggests that it could protect neurons from damage caused by oxidative stress and other neurotoxic factors. This makes it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Mechanism of Action
Target of Action
It is known that piperazine derivatives, a structural component of f2318-0032, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Piperazine derivatives, which are structurally similar to f2318-0032, are known to interact with their targets, leading to various changes . For instance, they can act as antagonists for dopamine and serotonin, which can lead to their use as antipsychotic drug substances .
Biochemical Pathways
It is known that piperazine derivatives can influence a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
It is known that piperazine derivatives can have a variety of effects at the molecular and cellular level due to their wide range of biological activities .
properties
IUPAC Name |
(2-chlorophenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c19-15-5-2-1-4-14(15)18(26)24-12-10-23(11-13-24)16-6-7-17(22-21-16)25-9-3-8-20-25/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTXSVDGJJQNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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